1-Phenyl-2-piperidin-1-ylpent-4-en-1-one
Description
1-Phenyl-2-piperidin-1-ylpent-4-en-1-one is a ketone-based organic compound featuring a pent-4-en-1-one backbone substituted with a phenyl group at position 1 and a piperidinyl moiety at position 2. This structure combines aromatic (phenyl) and heterocyclic (piperidine) components, which are common in bioactive molecules targeting neurological and metabolic pathways.
Properties
IUPAC Name |
1-phenyl-2-piperidin-1-ylpent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-2-9-15(17-12-7-4-8-13-17)16(18)14-10-5-3-6-11-14/h2-3,5-6,10-11,15H,1,4,7-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQMSZAKZSJOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)C1=CC=CC=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-2-piperidin-1-ylpent-4-en-1-one can be achieved through various synthetic routes. One common method involves the reaction of phenylacetic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the desired pentenone derivative .
Industrial production methods often involve the use of continuous flow reactors to ensure high yield and purity of the final product. These methods typically employ catalysts such as palladium or platinum to facilitate the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
1-Phenyl-2-piperidin-1-ylpent-4-en-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-Phenyl-2-piperidin-1-ylpent-4-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-2-piperidin-1-ylpent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and influencing neuronal activity . Additionally, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
1-Phenyl-2-piperidin-1-ylpent-4-en-1-one
- Core structure : Pent-4-en-1-one.
- Substituents : Phenyl (C₆H₅) at position 1, piperidin-1-yl (C₅H₁₀N) at position 2.
- Functional groups : Ketone, alkene, tertiary amine.
Analog 1: 1-(Phenylacetyl)piperidine-4-one (CAS 19202-11-0, )
- Core structure : Piperidin-4-one.
- Substituents : Phenylacetyl (C₆H₅CH₂CO-) at position 1.
- Functional groups : Ketone, secondary amine.
- Key difference: Lacks the pentenone backbone and alkene group, which may reduce conformational flexibility compared to the target compound .
Analog 2: 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one (CAS 727719-96-2, )
- Core structure : Ethane-1-one.
- Substituents: Piperidin-1-yl with aminomethyl (CH₂NH₂) at position 4, phenyl at position 2.
- Functional groups : Ketone, primary amine.
Physicochemical Properties
Notes:
Commercial and Research Status
- Target compound: Not listed in commercial databases (), indicating it is likely a novel research chemical.
- Analog 1 : Available from multiple suppliers (e.g., AKOS000196003), highlighting established synthesis protocols .
- Analog 2 : Marketed as a "research chemical" (CAS 727719-96-2), suggesting niche applications in preclinical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
